(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol
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Description
(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C11H11ClF3N3O and its molecular weight is 293.67 g/mol. The purity is usually 95%.
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Biological Activity
(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A chloro-substituted imidazopyridine core.
- A trifluoropropanol side chain that may influence its biological properties.
Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy. The following mechanisms have been identified:
- Kinase Inhibition : The compound potentially inhibits specific kinases involved in cell proliferation and survival pathways. For example, it has been noted to affect TTK (Monopolar Spindle 1) kinase activity, which is crucial for mitotic regulation and is often overexpressed in aggressive cancers such as triple-negative breast cancer (TNBC) .
- Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. This effect is particularly relevant in the treatment of malignancies where traditional therapies have limited efficacy .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Study | Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
---|---|---|---|---|
Study 1 | Apoptosis induction | TNBC cell lines | 0.5 µM | TTK inhibition |
Study 2 | Kinase inhibition | Various cancer types | 0.3 µM | Cell cycle arrest |
Study 3 | Anti-proliferative | Breast cancer models | 0.7 µM | Modulation of signaling pathways |
Case Study 1: Efficacy in Triple-Negative Breast Cancer
A study investigated the effects of this compound on TNBC cell lines. The results demonstrated significant apoptosis induction and cell cycle arrest at G2/M phase. This suggests a potential role as a therapeutic agent for patients with limited treatment options .
Case Study 2: Comparative Analysis with Other Kinase Inhibitors
In comparative studies with other known kinase inhibitors, this compound showed superior selectivity towards TTK and CLK2 kinases. Its unique mechanism of action may provide an advantage in targeting specific tumor types while minimizing off-target effects .
Properties
Molecular Formula |
C11H11ClF3N3O |
---|---|
Molecular Weight |
293.67 g/mol |
IUPAC Name |
(1R)-1-[6-chloro-1-[(2S)-1,1,1-trifluoropropan-2-yl]imidazo[4,5-c]pyridin-2-yl]ethanol |
InChI |
InChI=1S/C11H11ClF3N3O/c1-5(19)10-17-7-4-16-9(12)3-8(7)18(10)6(2)11(13,14)15/h3-6,19H,1-2H3/t5-,6+/m1/s1 |
InChI Key |
JVDQBZKBVBIRIO-RITPCOANSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CN=C(C=C2N1[C@@H](C)C(F)(F)F)Cl)O |
Canonical SMILES |
CC(C1=NC2=CN=C(C=C2N1C(C)C(F)(F)F)Cl)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.